molecular formula C14H24O8P2 B3302364 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol CAS No. 91633-15-7

2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol

Cat. No.: B3302364
CAS No.: 91633-15-7
M. Wt: 382.28 g/mol
InChI Key: GRGBMHYVALEYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol is a chemical compound with the molecular formula C12H22O6P2. It is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with diethyl phosphites under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxylated derivatives.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,5-Bis(diethoxyphosphoryl)thiophene: Similar structure but with a sulfur atom replacing the oxygen in the benzene ring.

  • Diethyl benzylphosphonates: Contains a benzyl group attached to a phosphonate group.

This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,5-bis(diethoxyphosphoryl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)13-9-12(16)14(10-11(13)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGBMHYVALEYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1O)P(=O)(OCC)OCC)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Reactant of Route 2
Reactant of Route 2
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Reactant of Route 3
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Reactant of Route 4
Reactant of Route 4
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Reactant of Route 5
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol
Reactant of Route 6
2,5-Bis(diethoxyphosphoryl)benzene-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.